3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound with the molecular formula C10H16N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by a pyrazole ring substituted with ethyl and methyl groups, and a propanoic acid moiety attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the condensation of 1,3-diketones with arylhydrazines . The reaction is carried out under reflux conditions in the presence of a catalyst such as Nano-ZnO . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-aryl-3,4,5-substituted pyrazoles
- Indole derivatives
Uniqueness
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the propanoic acid moiety, differentiates it from other pyrazole derivatives and contributes to its unique reactivity and applications .
Biological Activity
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, highlighting significant research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. Its structure features a propanoic acid linked to a pyrazole ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with receptors that mediate pain and inflammation, potentially leading to analgesic effects.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, a study synthesized several pyrazole derivatives and evaluated their anti-inflammatory activity using various in vitro models. Among these, compounds similar to this compound showed notable inhibition of pro-inflammatory cytokines .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound Name | IC50 (µM) | Activity Level |
---|---|---|
Compound A | 10 | High |
Compound B | 25 | Moderate |
This compound | TBD | TBD |
Anticancer Activity
Another area of investigation involves the anticancer potential of pyrazole derivatives. In vitro studies have shown that compounds containing the pyrazole structure can induce apoptosis in various cancer cell lines. For example, research indicated that certain pyrazole derivatives exhibited cytotoxic effects against liver and lung carcinoma cell lines with IC50 values significantly lower than those of standard chemotherapeutics like Cisplatin .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Cisplatin | Liver Carcinoma | 6.39 |
Cisplatin | Lung Carcinoma | 3.78 |
This compound | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of several novel pyrazole derivatives for their anti-inflammatory and anticancer activities. These studies utilized both in vitro assays and animal models to assess efficacy and safety profiles . The results indicated that certain derivatives not only reduced inflammation but also inhibited tumor growth in vivo.
Properties
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h4-6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEFTAJPBHIZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323105 | |
Record name | 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801643 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887408-90-4 | |
Record name | 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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